molecular formula C24H26N2O5 B193023 8-Hydroxycarvedilol CAS No. 159426-95-6

8-Hydroxycarvedilol

Cat. No. B193023
M. Wt: 422.5 g/mol
InChI Key: GPPVNZVFGNMPNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Hydroxycarvedilol is a member of carbazoles . It is a chemical compound classified as a beta-blocker, known for its potential antioxidant properties through the scavenging of free radicals and inhibition of lipid peroxidation . It has a molecular formula of C24H26N2O5 .


Molecular Structure Analysis

8-Hydroxycarvedilol has a molecular weight of 422.5 g/mol . The IUPAC name for 8-Hydroxycarvedilol is 5-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-1-ol . The InChI and Canonical SMILES for 8-Hydroxycarvedilol are also provided .


Chemical Reactions Analysis

8-Hydroxycarvedilol is metabolized by CYP1A2, CYP3A4, and CYP1A1 .


Physical And Chemical Properties Analysis

8-Hydroxycarvedilol has several computed properties, including XLogP3 of 3.8, Hydrogen Bond Donor Count of 4, Hydrogen Bond Acceptor Count of 6, Rotatable Bond Count of 10, Exact Mass of 422.18417193 g/mol, Monoisotopic Mass of 422.18417193 g/mol, Topological Polar Surface Area of 96 Ų, Heavy Atom Count of 31, and a Formal Charge of 0 .

Scientific Research Applications

Antioxidant Properties

8-Hydroxycarvedilol, as a metabolite of the drug carvedilol, has been extensively studied for its antioxidant properties. Research indicates that while carvedilol itself exhibits negligible antioxidant activity, its metabolites, including 8-Hydroxycarvedilol, demonstrate significant radical-inhibiting activities. These activities are superior to other known antioxidants like BHT, making the metabolites potent in combating oxidative stress. Specifically, 8-Hydroxycarvedilol and its related metabolites have been identified to be more effective radical inhibitors than the parent drug, carvedilol, highlighting their importance in the biological antioxidant processes (Malig et al., 2017).

Therapeutic Implications in Heart Failure

In the context of heart failure, studies have shown that oxidative DNA damage, as indicated by elevated levels of biomarkers like 8-OHdG, is present in patients. Treatments involving carvedilol, which metabolizes into 8-Hydroxycarvedilol among other metabolites, have been observed to reduce these elevated levels significantly. This suggests a potential role of 8-Hydroxycarvedilol in mitigating oxidative DNA damage in heart failure patients, although the direct involvement needs further clarification (Kono et al., 2006).

Pharmacokinetic and Pharmacodynamic Aspects

The pharmacokinetic and pharmacodynamic profiles of carvedilol and its metabolites, including 8-Hydroxycarvedilol, have been a subject of research to understand their absorption, distribution, metabolism, and excretion (ADME) properties. Significant differences have been noted amongst carvedilol and its R/S enantiomers in terms of solubility, intestinal absorption, and biliary excretion. Such studies are crucial for optimizing dosing regimens and understanding the therapeutic implications of 8-Hydroxycarvedilol in various clinical settings (Zhang et al., 2021).

Potential in Neuroprotective Therapy

Research has also indicated the potential of 8-Hydroxycarvedilol in neuroprotective therapy, especially in the context of neurodegenerative diseases. Compounds like 8-Hydroxyquinolines (8-HQ) and their derivatives have been recognized for their significant biological activities, including potential therapeutic applications in treating diseases such as cancer, HIV, and neurodegenerative disorders. The metal chelation properties of these compounds, including 8-Hydroxycarvedilol, make them potent drug candidates for the treatment of various diseases, emphasizing their potential in neuroprotective therapy (Gupta et al., 2021).

properties

IUPAC Name

5-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-29-20-9-2-3-10-21(20)30-13-12-25-14-16(27)15-31-22-11-5-7-18-23(22)17-6-4-8-19(28)24(17)26-18/h2-11,16,25-28H,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPVNZVFGNMPNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxycarvedilol

CAS RN

159426-95-6
Record name BM-910162
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159426956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BM-910162
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M5A8KY0RQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Hydroxycarvedilol
Reactant of Route 2
8-Hydroxycarvedilol
Reactant of Route 3
8-Hydroxycarvedilol
Reactant of Route 4
Reactant of Route 4
8-Hydroxycarvedilol
Reactant of Route 5
Reactant of Route 5
8-Hydroxycarvedilol
Reactant of Route 6
8-Hydroxycarvedilol

Citations

For This Compound
13
Citations
M Fujimaki, H Hakusui - Xenobiotica, 1990 - Taylor & Francis
… M-1 and M-2 were characterized as 1-hydroxycarvedilol 0-glucuronide and 8hydroxycarvedilol 0-glucuronide, respectively, from FAB-mass spectrometry, ' Hn.mr and enzymic hydrolysis…
Number of citations: 23 www.tandfonline.com
J Li, L Wang, S Wang, M Chen, E Gu, G Hu… - … of Chromatography B, 2015 - Elsevier
… recycle as the other hydroxyl metabolites (8-hydroxycarvedilol and 1-… Moreover, the 8-hydroxycarvedilol and 1-hydroxycarvedilol … In this study, the amount of 8-hydroxycarvedilol and 1-…
Number of citations: 10 www.sciencedirect.com
M Fujimaki, S Shintani, H Hakusui - Drug metabolism and disposition, 1991 - ASPET
… After administration by the two routes, two carbazole ring-hydroxylated glucuronides, 1-hydroxycarvedilol O-glucuronide (1-OHCG) and 8-hydroxycarvedilol O-glucuronide (8-OHCG), …
Number of citations: 19 dmd.aspetjournals.org
Q Zhang, X Wang, H Xue, B Huang, Z Lin, Z Cai - AAPS PharmSciTech, 2021 - Springer
… The biliary excretion about two major metabolites, 1-hydroxycarvedilol O-glucuronide and 8-hydroxycarvedilol O-glucuronide, of RS-carvedilol, S-carvedilol, and R-carvedilol were 66.4…
Number of citations: 5 link.springer.com
M Fujimaki - Drug metabolism and disposition, 1994 - Citeseer
Incubation of R (+)- and S (-)-carvedllol with rat liver microsomes show#{149} dthe formatIon of four oxidative metaboiltes: 1-hydroxycar-vadllol (1-OHC), 8-hydroxycarv. dIIol(8-OHC), 4’-…
Number of citations: 14 citeseerx.ist.psu.edu
WH Schaefer, J Politowski, B Hwang, F Dixon… - Drug metabolism and …, 1998 - ASPET
… Similar to findings for rats, 8-hydroxycarvedilol glucuronide (M17) and 1-hydroxycarvedilol glucuronide (M15) were abundant metabolites. Diastereomeric carvedilol-O-glucuronides (…
Number of citations: 65 dmd.aspetjournals.org
A Medvedovici, F Albu, C Georgita, DI Sora… - … of Chromatography B, 2007 - Elsevier
Bioequivalence data for two pharmaceutical formulations (solid oral dosage forms) containing carvedilol is presented for both racemic and enantiomers of the active substance. This …
Number of citations: 32 www.sciencedirect.com
L Clohs - 1997 - open.library.ubc.ca
… It has been reported that the quantities of 1-hydroxycarvedilol-O-glucuronide and 8-hydroxycarvedilol-O-glucuronide excreted in rat bile after administration of racemic carvedilol differ …
Number of citations: 6 open.library.ubc.ca
Q Zhang, K Guo, X Wang, B Huang… - Drug Development and …, 2020 - Taylor & Francis
… The two major metabolites are 1-hydroxycarvedilol O-glucuronide (1-HOG) and 8-hydroxycarvedilol O-glucuronide (8-HOG), which amount to about 75% of S-CAR metabolites [Citation…
Number of citations: 2 www.tandfonline.com
G Mukherjee, PL Gupta, B Jayaram - Molecular Biosystems, 2015 - pubs.rsc.org
… Carvedilol is also metabolized by CYP1A2 at C 8 position to form 8-hydroxycarvedilol. The HOMO of this molecule shows contribution of the carbazol ring (Fig. 8). …
Number of citations: 12 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.